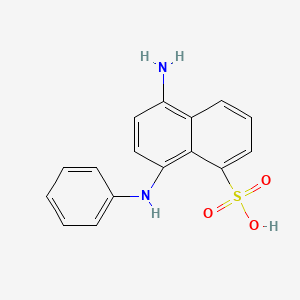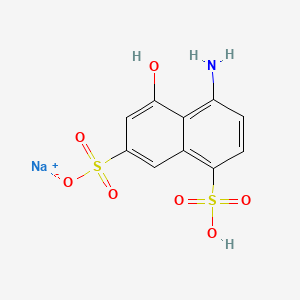
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is a chemical compound with the molecular formula C10H9NO7S2.Na. It is known for its applications in various scientific fields due to its unique chemical properties. This compound is often used in the synthesis of dyes and pigments, and it plays a significant role in various industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate typically involves the sulfonation of 4-amino-5-hydroxynaphthalene. The reaction is carried out under controlled conditions to ensure the correct placement of sulfonic acid groups. The process involves the use of sulfuric acid and sodium hydroxide to achieve the desired product .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures a consistent and high-yield production of the compound. The reaction conditions are optimized to maintain the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: It can be reduced to form amines, which are useful in the production of certain pharmaceuticals.
Substitution: The compound can undergo substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and acids are employed to facilitate substitution reactions.
Major Products: The major products formed from these reactions include naphthoquinones, substituted naphthalenes, and various amine derivatives .
Aplicaciones Científicas De Investigación
Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic compounds and dyes.
Biology: The compound is utilized in staining techniques for microscopy, aiding in the visualization of biological tissues.
Medicine: It serves as a precursor in the synthesis of certain pharmaceuticals, particularly those involving naphthalene derivatives.
Industry: The compound is employed in the production of pigments and dyes, contributing to the coloration of textiles and other materials
Mecanismo De Acción
The mechanism of action of sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in substitution reactions. It also has the ability to form complexes with metal ions, which can influence its reactivity and applications in catalysis .
Comparación Con Compuestos Similares
Sodium 4-amino-3-hydroxynaphthalene-1-sulphonate: This compound has a similar structure but differs in the position of the sulfonic acid group.
Sodium hydrogen 4-amino-5-hydroxynaphthalene-2,7-disulphonate: This is an isomer of the compound , with the sulfonic acid groups located at different positions on the naphthalene ring.
Uniqueness: Sodium hydrogen 4-amino-5-hydroxynaphthalene-1,7-disulphonate is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of certain dyes and pharmaceuticals .
Propiedades
Número CAS |
40492-14-6 |
|---|---|
Fórmula molecular |
C10H8NNaO7S2 |
Peso molecular |
341.3 g/mol |
Nombre IUPAC |
sodium;5-amino-4-hydroxy-8-sulfonaphthalene-2-sulfonate |
InChI |
InChI=1S/C10H9NO7S2.Na/c11-7-1-2-9(20(16,17)18)6-3-5(19(13,14)15)4-8(12)10(6)7;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);/q;+1/p-1 |
Clave InChI |
TUHQCZDYGQDOLL-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C2C=C(C=C(C2=C1N)O)S(=O)(=O)[O-])S(=O)(=O)O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


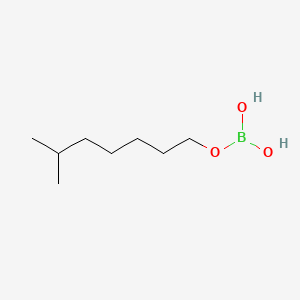

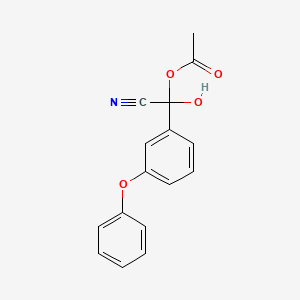
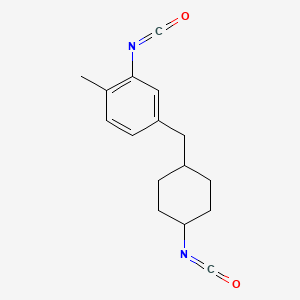
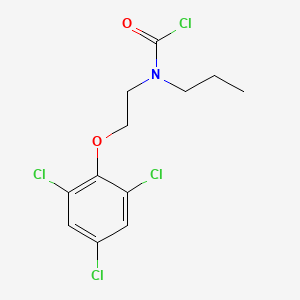

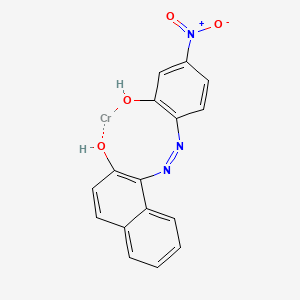
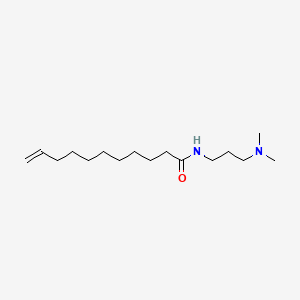
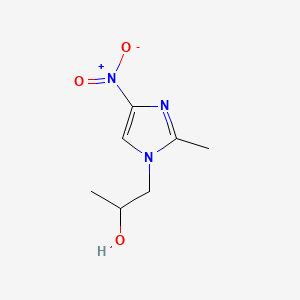
![2-(3,4-dichlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine](/img/structure/B12666625.png)



